Cas no 2229003-53-4 (1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid)

1-(5-Bromofuran-2-yl)cyclobutane-1-carboxylic acid is a brominated furan derivative featuring a cyclobutane carboxylic acid moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research. The bromine substituent enhances its reactivity for cross-coupling reactions, such as Suzuki or Stille couplings, facilitating further functionalization. The cyclobutane ring introduces steric constraints, which can be leveraged to modulate molecular conformation in drug design. This compound is particularly useful in the development of bioactive molecules, agrochemicals, and materials science applications. Its structural features offer a balance of reactivity and stability, making it a versatile building block for synthetic chemists. High purity and well-defined reactivity ensure consistent performance in complex synthetic pathways.
1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid structure
2229003-53-4 structure
Product Name:1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid
CAS No:2229003-53-4
MF:C9H9BrO3
MW:245.069962263107
CID:5832098
PubChem ID:97727321
Update Time:2025-06-09

1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid
    • 2229003-53-4
    • EN300-1913982
    • Inchi: 1S/C9H9BrO3/c10-7-3-2-6(13-7)9(8(11)12)4-1-5-9/h2-3H,1,4-5H2,(H,11,12)
    • InChI Key: AGPJNHWCJGCKEM-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2(C(=O)O)CCC2)O1

Computed Properties

  • Exact Mass: 243.97351g/mol
  • Monoisotopic Mass: 243.97351g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 50.4Ų

1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid Pricemore >>

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Additional information on 1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid

Research Brief on 1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid (CAS: 2229003-53-4)

1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid (CAS: 2229003-53-4) is a novel chemical entity that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique furan and cyclobutane hybrid structure, has shown promising potential in various therapeutic applications, particularly in the development of small-molecule inhibitors and bioactive probes. The presence of the bromine substituent on the furan ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery.

Recent studies have focused on the synthesis and characterization of 1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid, with an emphasis on its utility as a building block for more complex molecules. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm its structural integrity and purity. Additionally, computational modeling has been utilized to predict its physicochemical properties and binding affinities, which are critical for its application in drug design.

One of the key findings from recent research is the compound's role in the development of kinase inhibitors. Kinases are a major target in oncology and inflammatory diseases, and the unique structural features of 1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid make it a promising scaffold for designing selective inhibitors. Preliminary in vitro assays have demonstrated its ability to modulate kinase activity, although further optimization is required to improve its pharmacokinetic properties.

Another area of interest is the compound's potential application in proteolysis-targeting chimeras (PROTACs). PROTACs are a revolutionary class of therapeutics that degrade target proteins via the ubiquitin-proteasome system. The bromine atom in 1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid provides a handle for further functionalization, enabling its incorporation into PROTAC molecules. Early-stage studies have shown that derivatives of this compound can effectively recruit E3 ligases, a critical component of the PROTAC mechanism.

Despite these promising developments, challenges remain in the practical application of 1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid. Issues such as solubility, metabolic stability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Collaborative efforts between academia and industry are essential to accelerate the translation of this compound from bench to bedside.

In conclusion, 1-(5-bromofuran-2-yl)cyclobutane-1-carboxylic acid represents a versatile and valuable tool in chemical biology and drug discovery. Its unique structural attributes and functional groups make it an attractive candidate for further exploration in therapeutic development. Continued research and innovation will be crucial to unlocking its full potential and addressing the current limitations.

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